molecular formula C12H13F2NO B13560457 3,3-difluoro-N-phenylcyclopentane-1-carboxamide

3,3-difluoro-N-phenylcyclopentane-1-carboxamide

Cat. No.: B13560457
M. Wt: 225.23 g/mol
InChI Key: WCNICHHXSBWPJI-UHFFFAOYSA-N
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Description

3,3-difluoro-N-phenylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H12F2NO It is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and a phenyl group attached to the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,3-difluorocyclopentanone with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,3-difluorocyclopentanone and aniline.

    Catalyst: A suitable acid or base catalyst.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The fluorine atoms on the cyclopentane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3,3-difluoro-N-phenylcyclopentane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure may impart specific biological activities.

    Materials Science: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: Researchers may investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,3-difluoro-N-phenylcyclopentane-1-carboxamide: Similar in structure but with different substituents on the cyclopentane ring.

    N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide: A related compound with a single fluorine atom on the phenyl ring.

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the cyclopentane ring, which may impart specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

3,3-difluoro-N-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C12H13F2NO/c13-12(14)7-6-9(8-12)11(16)15-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16)

InChI Key

WCNICHHXSBWPJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)NC2=CC=CC=C2)(F)F

Origin of Product

United States

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